Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3 . It has a molecular weight of 233.28 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry. The compound contains a piperidine ring, a fluorine atom, a hydroxymethyl group, and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.28 . The compound’s InChI code provides additional information about its molecular structure .Scientific Research Applications
Synthesis and Characterization
Tert-butyl piperidine derivatives, like tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, are key intermediates in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) describe the synthesis of a closely related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate in crizotinib production, a drug used in cancer treatment (Kong et al., 2016). The synthesis process and characterization of similar compounds have been detailed by several researchers, highlighting their significance in medicinal chemistry.
Application in Drug Development
The structural and synthetic versatility of tert-butyl piperidine derivatives makes them valuable in drug development. For example, Ramalingam et al. (2012) synthesized a compound closely related to tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, which serves as a common intermediate for various polyhydroxylated piperidines, indicating its potential in developing new pharmacological agents (Ramalingam et al., 2012).
Structural Studies and Molecular Interactions
In-depth structural studies of tert-butyl piperidine derivatives contribute to understanding their molecular interactions and potential pharmacological activities. For example, the crystal structure analysis of related compounds, as done by Didierjean et al. (2004) and Moriguchi et al. (2014), provides insights into their molecular configurations and interactions, which are crucial for drug design (Didierjean et al., 2004); (Moriguchi et al., 2014).
Biological Evaluation
Biological evaluation of tert-butyl piperidine derivatives, such as antibacterial and anthelmintic activities, is a crucial aspect of their scientific research applications. Sanjeevarayappa et al. (2015) synthesized and evaluated a related compound, highlighting its moderate anthelmintic and poor antibacterial activities. Such studies are integral to discovering new therapeutic agents (Sanjeevarayappa et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . As always, proper safety precautions should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPNYILDXCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719923 | |
Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
1209781-11-2 | |
Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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